molecular formula C18H12ClN3O2S B2900042 1-(3-chlorobenzyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396864-99-5

1-(3-chlorobenzyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No. B2900042
CAS RN: 1396864-99-5
M. Wt: 369.82
InChI Key: IDTJJVSTBBXIBD-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a novel heterocyclic compound that has gained attention from researchers due to its potential applications in the field of medicinal chemistry. It is a pyridine-based compound with an oxadiazole and thiophene moiety, which makes it a unique and interesting compound for research.

Mechanism of Action

The exact mechanism of action of 1-(3-chlorobenzyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is not fully understood. However, it is believed to exert its biological activity through the inhibition of specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(3-chlorobenzyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is its unique structure, which makes it an interesting compound for research. Additionally, it has shown promising results in various scientific research areas. However, one of the limitations of this compound is its relatively complex synthesis process, which may limit its availability for research.

Future Directions

There are several future directions for research on 1-(3-chlorobenzyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one. One potential direction is to further investigate its anti-cancer properties and its potential use as an anti-cancer drug. Another potential direction is to study its anti-inflammatory properties and its potential use as an anti-inflammatory drug. Additionally, further research can be conducted to explore its antimicrobial properties and its potential use as an antimicrobial agent.

Synthesis Methods

The synthesis of 1-(3-chlorobenzyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves a multi-step reaction process. The synthesis starts with the reaction of 3-amino-5-chloropyridine-2-carboxylic acid with thionyl chloride to form 3-chloro-5-(chloromethyl)pyridine-2-carbonyl chloride. This intermediate is then reacted with 3-mercapto-1,2,4-oxadiazole and sodium hydride to form the corresponding thioether. The final step involves the reaction of the thioether with 3-chlorobenzylamine and sodium carbonate to form the desired compound.

Scientific Research Applications

1-(3-chlorobenzyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has shown potential applications in various scientific research areas. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties and its potential use as an anti-inflammatory drug. Additionally, it has been studied for its antimicrobial properties and its potential use as an antimicrobial agent.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S/c19-14-4-1-3-12(9-14)10-22-7-2-5-15(18(22)23)17-20-16(21-24-17)13-6-8-25-11-13/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTJJVSTBBXIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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